![molecular formula C15H24Cl2N2 B5206894 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Übersicht
Beschreibung
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used for various research purposes. BZP has been found to have stimulating effects on the central nervous system and is known to interact with various neurotransmitter systems in the brain.
Wirkmechanismus
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is known to interact with several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It acts as a releasing agent for these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulating effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
Biochemical and Physiological Effects:
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also affects the levels of various hormones in the body, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It has also been found to have stimulating effects that can be useful in certain types of experiments. However, 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride also has several limitations. It has been found to have potential neurotoxic effects, and its use in experiments involving human subjects is highly regulated.
Zukünftige Richtungen
There are several future directions for research involving 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its potential as a tool for studying the effects of neurotransmitters on the brain. Additionally, further research is needed to explore the potential neurotoxic effects of 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride and its long-term effects on the body.
Wissenschaftliche Forschungsanwendungen
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have stimulating effects similar to those of amphetamines and has been used as a substitute for amphetamines in some studies. 2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-16-9-7-15(12-16)8-10-17(13-15)11-14-5-3-2-4-6-14;;/h2-6H,7-13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYJGRNEYORLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)
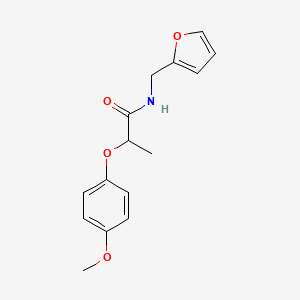
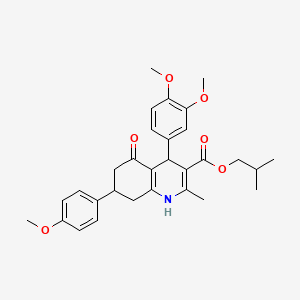
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)
![11-(2,4-dichlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206879.png)
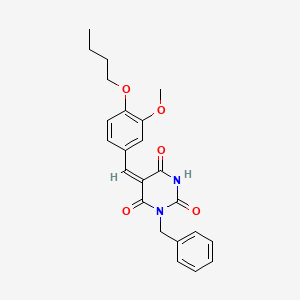
![N-[2-(benzylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5206886.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
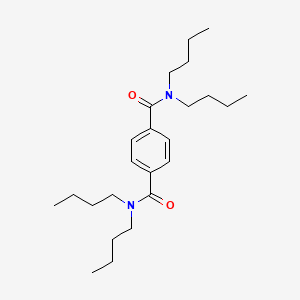
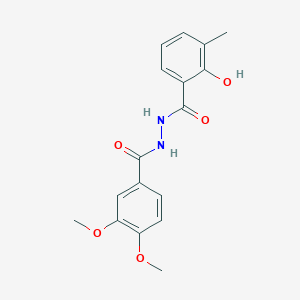
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)